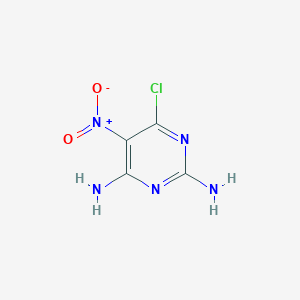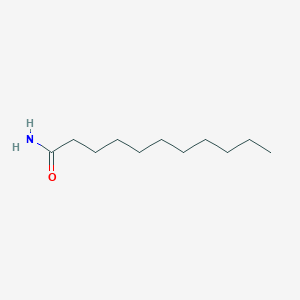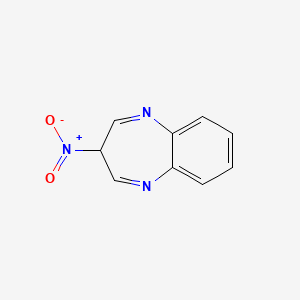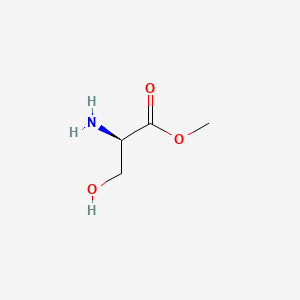
Methyl D-serinate
Descripción general
Descripción
Methyl D-serinate, also known as ®-2-Amino-3-hydroxypropionic acid methyl ester, is a chemical compound with the molecular formula C₄H₉NO₃. It is a derivative of serine and belongs to the class of amino acid esters. This compound is involved in various biological processes and has applications in research and synthesis .
Synthesis Analysis
This compound can be synthesized through esterification. One common method involves reacting an alcohol (such as methanol) with a carboxylic acid (such as serine) in the presence of an acid catalyst (e.g., concentrated sulfuric acid). Acid chlorides and acid anhydrides can also be used for esterification reactions .
Molecular Structure Analysis
The molecular formula of this compound is C₄H₉NO₃. It contains a methyl group (CH₃) attached to the hydroxyl group of serine. The compound has one defined stereocenter, resulting in two possible enantiomers .
Aplicaciones Científicas De Investigación
Role in Schizophrenia Treatment
Methyl D-serinate, recognized for its potential as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has been explored for its efficacy in schizophrenia treatment. Studies demonstrate its ability to improve symptoms of schizophrenia, particularly when used as an adjunct therapy. For instance, D-serine showed significant improvements in schizophrenia symptoms across various domains such as negative, positive, cognitive, and depressive symptoms when used alongside antipsychotic medications like risperidone and olanzapine. These findings support the augmentation of atypical antipsychotic efficacy with D-serine adjuvant treatment and highlight its potential in addressing core symptoms of schizophrenia (Heresco-Levy et al., 2005).
Cognitive Enhancement
Research into the cognitive effects of this compound has shown promising results. In animal models, low-dose D-serine treatment improved recognition learning and working memory, aspects often impaired in schizophrenia. These findings suggest the potential of D-serine in enhancing cognitive functions, offering implications for treating cognitive deficits in neuropsychiatric disorders (Bado et al., 2011).
Early Stage Schizophrenia Intervention
Explorations into D-serine's effects during the early stages of schizophrenia have shown its potential in alleviating negative symptoms in individuals at clinical high risk of the disorder. A pilot study indicated that D-serine could significantly improve negative symptoms in at-risk individuals, suggesting its role in early intervention and possibly preventing the full onset of schizophrenia (Kantrowitz et al., 2015).
Neurocognitive Dysfunction Treatment
Further research highlights D-serine's role in treating persistent symptoms and neurocognitive dysfunctions in schizophrenia. High-dose D-serine treatment led to significant improvements in symptoms and cognitive measures, suggesting its effectiveness in both symptom management and in addressing cognitive impairments associated with schizophrenia (Kantrowitz et al., 2010).
Metabolic and Physiological Insights
D-serine's metabolic and physiological roles extend beyond its neuromodulatory functions. Studies indicate its indispensability in cellular processes, including being a major source of one-carbon units for methylation reactions, highlighting its broader significance in metabolism and physiology (Kalhan & Hanson, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl D-serinate is a derivative of the amino acid serine . The primary target of this compound is believed to be the N-methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning .
Mode of Action
This compound interacts with its targets by binding to the glycine modulatory site on the NMDAR . This binding enhances the receptor’s response to its primary agonist, glutamate, thereby increasing the flow of calcium ions into the cell and leading to a series of intracellular events .
Biochemical Pathways
The action of this compound affects the glutamatergic pathway , specifically the functioning of the NMDARs . The increased activation of NMDARs can lead to enhanced synaptic plasticity, which can have downstream effects on processes such as memory formation and learning .
Pharmacokinetics
Its metabolism and excretion would likely involve standard biochemical pathways for amino acids and their derivatives .
Result of Action
The result of this compound’s action is an enhancement of NMDAR activity, leading to increased synaptic plasticity . This can have a range of effects at the cellular level, including changes in gene expression and protein synthesis, and at the behavioral level, potentially enhancing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the body can affect the compound’s stability and its interaction with its target receptors . Additionally, the presence of other molecules, such as other neurotransmitters or drugs, can also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
Methyl D-serinate participates in various biochemical reactions, particularly in asymmetric catalysis reactions
Cellular Effects
It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs) . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Chronic low-dose D-serine treatment has been shown to improve cognitive performance in mice .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of its parent compound, D-serine. D-serine is part of the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) .
Subcellular Localization
It is known that D-serine, the parent compound, is synthesized in glial cells and neurons by the pyridoxal-5′ phosphate-dependent enzyme serine racemase, and it is released upon activation of glutamate receptors .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178889 | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24184-43-8 | |
| Record name | (R)-2-Amino-3-hydroxypropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-serinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







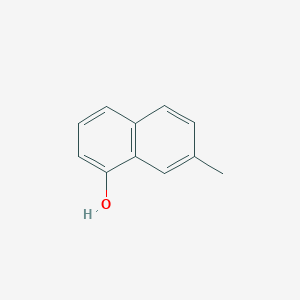

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)
